molecular formula C10H14N2S B12591132 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol CAS No. 496770-34-4

2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol

Cat. No.: B12591132
CAS No.: 496770-34-4
M. Wt: 194.30 g/mol
InChI Key: CNQJTLVMMVRSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a thiol group, and a methylideneamino linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol typically involves the condensation of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyridine ring or the methylideneamino linkage.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the pyridine ring can produce various substituted derivatives.

Scientific Research Applications

2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The pyridine ring may interact with enzymes or receptors, influencing biological pathways. These interactions are studied to understand the compound’s potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its biological activity and used in various pharmaceutical applications.

    2-Amino-1-propargylpyridinium: Studied for its antimicrobial properties.

    2-Acryloylamino-2-methyl-1-propanesulfonic acid: Used in polymer chemistry and material science.

Uniqueness

2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a methylideneamino linkage

Properties

CAS No.

496770-34-4

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-methyl-1-(pyridin-2-ylmethylideneamino)propane-2-thiol

InChI

InChI=1S/C10H14N2S/c1-10(2,13)8-11-7-9-5-3-4-6-12-9/h3-7,13H,8H2,1-2H3

InChI Key

CNQJTLVMMVRSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=CC1=CC=CC=N1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.